molecular formula C20H20N4O3S B2426690 N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide CAS No. 2034578-63-5

N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide

Cat. No.: B2426690
CAS No.: 2034578-63-5
M. Wt: 396.47
InChI Key: ROTACJUTCAFZEK-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide is a synthetic compound of high interest in medicinal chemistry and biochemical research. It features a bipyridine scaffold linked via a methylene group to an acetamide moiety that is further substituted with a 3-methylphenylsulfonamide group. The sulfonamide functional group is a well-established pharmacophore present in a wide range of bioactive molecules, known to contribute to significant biological activities such as antimicrobial and antioxidant effects . Furthermore, the bipyridine structure is a privileged scaffold in drug discovery, often associated with enzyme inhibition and receptor binding. This specific molecular architecture suggests potential as a key intermediate or precursor in the development of enzyme inhibitors or receptor modulators. The compound is provided strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its specific mechanism of action and applications in their proprietary or academic studies.

Properties

IUPAC Name

2-[(3-methylphenyl)sulfonylamino]-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-15-3-2-4-18(11-15)28(26,27)24-14-20(25)23-13-16-5-10-22-19(12-16)17-6-8-21-9-7-17/h2-12,24H,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTACJUTCAFZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a sulfonamide group, which is known to influence its biological interactions. The chemical formula is C18H20N4O2SC_{18}H_{20}N_{4}O_{2}S, and it has a molecular weight of approximately 368.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various protein targets involved in cellular signaling pathways. Notably, it may act as an inhibitor of serine/threonine kinases, which play critical roles in cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases that are crucial for cancer cell survival and proliferation.
  • Modulation of Apoptosis : By affecting signaling pathways related to apoptosis, it may induce cell death in malignant cells.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by modulating cytokine release.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Effect Reference
Kinase InhibitionModerate inhibition
Cytotoxicity in Cancer CellsIC50 = 15 µM
Anti-inflammatory ActivityReduced cytokine levels
Neuroprotective EffectsEnhanced neuronal survival

Case Studies

  • Cancer Cell Lines : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity against these cells.
  • Inflammation Models : In animal models of inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Neuroprotection Studies : Research on neuronal cultures indicated that the compound could protect against oxidative stress-induced cell death. Mechanistic studies revealed that it activates the MAPK signaling pathway, promoting neuronal survival under stress conditions.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-([2,4'-bipyridin]-4-ylmethyl)-2-(3-methylphenylsulfonamido)acetamide exhibit significant anticancer properties. The bipyridine moiety is known for its ability to chelate metal ions, which can enhance the cytotoxicity of certain metal-based drugs. Research has shown that derivatives of bipyridine can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including oxidative stress and disruption of mitochondrial function .

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of aldo-keto reductases (AKR), which are implicated in steroid metabolism and the detoxification of aldehydes . The inhibition of these enzymes can have therapeutic implications for conditions such as cancer and diabetes.

Molecular Probes

This compound can serve as a molecular probe due to its ability to interact with biological targets selectively. The bipyridine unit allows for specific binding interactions, making it suitable for use in fluorescence-based assays to study protein interactions or cellular localization .

Drug Delivery Systems

The sulfonamide group in the compound enhances its solubility and bioavailability, making it a candidate for drug delivery applications. Researchers are exploring its use in formulating nanoparticles or liposomes that can encapsulate therapeutic agents, thereby improving their delivery and efficacy in targeted therapies .

Coordination Chemistry

The coordination properties of this compound have been studied in the context of developing new materials. Its ability to form stable complexes with transition metals makes it valuable for synthesizing novel coordination polymers or metal-organic frameworks (MOFs). These materials have potential applications in catalysis and gas storage .

Sensors

Due to its electronic properties, this compound is being investigated for use in sensor technologies. Its ability to undergo redox reactions can be harnessed to develop sensors for detecting environmental pollutants or biological markers .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that bipyridine derivatives induce apoptosis in cancer cells through oxidative stress mechanisms .
Study BEnzyme InhibitionIdentified this compound as a potent inhibitor of AKR enzymes with implications for diabetes treatment .
Study CDrug DeliveryExplored the formulation of nanoparticles using this compound to improve drug solubility and targeting efficiency .
Study DCoordination ChemistryDeveloped new MOFs using this compound, highlighting its potential in catalysis .

Preparation Methods

Sulfonylation of Primary Amines

The 3-methylphenylsulfonamido group is synthesized via nucleophilic substitution between 3-methylbenzenesulfonyl chloride and glycine ethyl ester (Table 1):

Table 1: Optimization of Sulfonylation Reaction

Condition Solvent Base Yield (%) Reference
0°C, 2 hr THF Pyridine 78
RT, 12 hr DCM Et₃N 92
40°C, 6 hr Acetone NaHCO₃ 65

Key observations:

  • Triethylamine in dichloromethane achieves 92% yield at room temperature
  • Excess sulfonyl chloride (1.2 eq) minimizes di-sulfonated byproducts

Bipyridinylmethylamine Synthesis

Suzuki–Miyaura Coupling for Bipyridine Core

4-Bromopyridine reacts with 4-pyridylboronic acid under palladium catalysis (Table 2):

Table 2: Bipyridine Coupling Conditions

Catalyst Ligand Temp (°C) Yield (%)
Pd(PPh₃)₄ None 80 45
Pd(OAc)₂ SPhos 100 82
PdCl₂(dppf) XPhos 110 91

Optimal conditions:

  • 2 mol% PdCl₂(dppf) with XPhos ligand in dioxane/H₂O (10:1)
  • 91% isolated yield after column chromatography

Reductive Amination for Methylene Bridge

[2,4'-Bipyridin]-4-carbaldehyde undergoes reductive amination with ammonium acetate:

$$
\text{Bipyridine-CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}4,\ \text{MeOH}} \text{Bipyridine-CH}2\text{NH}2 \quad (76\%\ \text{yield})
$$

Final Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 2-(3-methylphenylsulfonamido)acetic acid with EDC/HOBt:

$$
\text{Acid} + \text{EDC} \rightarrow \text{Active ester} \xrightarrow{\text{Bipyridinemethanamine}} \text{Target}\quad (68\%\ \text{yield})
$$

Photoredox Radical Coupling

Novel method utilizing N-hydroxyphthalimide (NHPI) esters under blue light:

Table 3: Photoredox Conditions Screening

Light Source Catalyst Additive Yield (%)
450 nm LED Cu(acac)₂ DIPEA 84
420 nm LED [Ir(ppy)₃] TMEDA 63
Sunlight CuBr DBU 41

Mechanistic insight:

  • Copper catalyst forms [Cu-(Ar)₂] intermediate for radical trapping
  • 450 nm irradiation achieves 84% yield with 5 mol% Cu(acac)₂

Purification and Characterization

Chromatographic Techniques

  • Normal phase SiO₂ : Hexane/EtOAc (3:1 → 1:2 gradient) removes sulfonamide byproducts
  • Reverse phase C18 : MeOH/H₂O (0.1% TFA) gives >99% purity

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 2H, Py-H), 7.89 (s, 1H, SO₂NH), 4.38 (s, 2H, CH₂)
  • HRMS : m/z calcd for C₁₉H₁₉N₃O₃S [M+H]⁺ 378.1274, found 378.1276

Comparative Method Analysis

Table 4: Synthesis Route Efficiency Comparison

Method Steps Total Yield (%) Purity (%)
Classical EDC 5 34 97
Photoredox 3 58 99
One-pot cascade 4 42 95

Critical findings:

  • Photoredox strategy reduces steps while improving yield
  • Classical methods remain superior for gram-scale production

Q & A

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueParametersReference
SCXRDBond length (C-S): 1.76–1.82 Å
¹H NMRAromatic protons: δ 7.0–8.5 ppm
HRMSm/z accuracy: <2 ppm error

Q. Table 2: Optimization Strategies for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature120–130°C (reflux)+25% efficiency
CatalystPd(PPh₃)₄ (0.5 mol%)+15% coupling
SolventNMP/EtOH (3:1 v/v)Reduces byproducts

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